Thiophene, 2-ethyl-5-(phenylthio)-

HRI kinase inhibition Kinase profiling Medicinal chemistry

Thiophene, 2-ethyl-5-(phenylthio)- (CAS 58042-62-9) is a disubstituted thiophene bearing an ethyl group at the 2-position and a phenylthio (phenylsulfanyl) group at the 5-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₂S₂ with a molecular weight of ~220.35 g/mol.

Molecular Formula C12H12S2
Molecular Weight 220.4 g/mol
CAS No. 58042-62-9
Cat. No. B14608210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 2-ethyl-5-(phenylthio)-
CAS58042-62-9
Molecular FormulaC12H12S2
Molecular Weight220.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)SC2=CC=CC=C2
InChIInChI=1S/C12H12S2/c1-2-10-8-9-12(13-10)14-11-6-4-3-5-7-11/h3-9H,2H2,1H3
InChIKeyIJFSKGPXBWGJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene, 2-ethyl-5-(phenylthio)- (CAS 58042-62-9): A Differentiated 2,5-Disubstituted Thiophene Scaffold for Kinase-Targeted Library Design and Selective Procurement


Thiophene, 2-ethyl-5-(phenylthio)- (CAS 58042-62-9) is a disubstituted thiophene bearing an ethyl group at the 2-position and a phenylthio (phenylsulfanyl) group at the 5-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₂S₂ with a molecular weight of ~220.35 g/mol . This substitution pattern creates a unique electronic and steric environment distinct from simpler alkyl- or arylthiophenes, positioning it as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor programs where balanced lipophilicity and specific sulfur-mediated interactions are desired [1].

Why Thiophene, 2-ethyl-5-(phenylthio)- Cannot Be Replaced by Common 2-Alkyl- or 5-Arylthiophene Analogs in Structure-Activity Relationships


The combination of an ethyl substituent at the 2-position and a phenylthio moiety at the 5-position is not functionally interchangeable with simpler thiophene derivatives such as 2-ethylthiophene (CAS 872-55-9) or 2-(phenylthio)thiophene (CAS 16718-12-0). The ethyl group provides a specific hydrophobic surface that optimizes van der Waals contacts in hydrophobic enzyme pockets, while the phenylthio group introduces a divalent sulfur atom capable of engaging in unique chalcogen-bonding interactions not achievable with a direct phenyl substituent. Replacing the ethyl with a methyl group reduces LogP by approximately 0.5 log units [1], potentially compromising membrane permeability, while replacing the phenylthio with a methylthio group (as in 2-ethyl-5-(methylthio)thiophene; CAS 73389-64-7) eliminates the π-stacking capacity of the aromatic ring, which is often critical for kinase hinge-region binding . These subtle but cumulative differences mean that SAR established with this compound cannot be extrapolated to its simpler analogs.

Quantitative Differentiation Evidence for Thiophene, 2-ethyl-5-(phenylthio)- (CAS 58042-62-9) Relative to Closest Analogs


HRI Kinase Inhibitory Activity: Potency Versus Unsubstituted Control

Thiophene, 2-ethyl-5-(phenylthio)- demonstrates measurable inhibitory activity against human HRI kinase (Eukaryotic translation initiation factor 2-alpha kinase 1). In a biochemical assay, the compound achieved an IC₅₀ value of 501 nM, as curated in the ChEMBL database [1]. While unsubstituted 2-(phenylthio)thiophene (CAS 16718-12-0) lacks publicly reported HRI inhibition data, the presence of the 2-ethyl substituent improves shape complementarity to the hydrophobic ATP-binding pocket of HRI kinase compared to the des-ethyl analog, as inferred from computational docking studies on related kinase scaffolds [2]. The 501 nM IC₅₀ establishes a baseline activity for this chemotype that can be optimized through further substitution.

HRI kinase inhibition Kinase profiling Medicinal chemistry

Lipophilicity Differentiation: LogP Advantage Over 2-Methyl-5-(phenylthio)thiophene

The 2-ethyl substituent in Thiophene, 2-ethyl-5-(phenylthio)- increases the computed octanol-water partition coefficient (XLogP3-AA) by approximately 0.5 log units compared to the 2-methyl analog (2-methyl-5-(phenylthio)thiophene). Based on PubChem XLogP3 calculations, 2-(phenylthio)thiophene (no alkyl substituent) has an XLogP3 of 4.0 [1]. Systematic addition of one methylene unit to reach the ethyl homolog increases this by ~0.5 units, placing the XLogP of the target compound at approximately 4.5. This incremental increase is consistent with the π-system contribution of aliphatic carbon atoms in the Hansch-Fujita model [2].

Lipophilicity LogP Drug-likeness

Phenylthio Substituent Enables Distinct Chalcogen-Bonding Interactions Absent in 2-Ethyl-5-phenylthiophene

The divalent sulfur in the phenylthio group of Thiophene, 2-ethyl-5-(phenylthio)- can engage in chalcogen-bonding interactions with backbone carbonyl oxygens and side-chain sulfur atoms in proteins. 2-Ethyl-5-phenylthiophene (CAS 1665-35-6), which has a direct carbon-carbon bond to the phenyl ring, lacks this interaction capacity entirely. Computational analyses have shown that thioanisole-type sulfur atoms form stabilizing S···O contacts with distances of 3.2–3.5 Å and interaction energies of 2–4 kcal/mol in protein-ligand complexes [1]. These interactions can significantly enhance binding affinity and selectivity in kinase ATP-binding sites where conserved backbone carbonyls are accessible [2].

Chalcogen bonding Sulfur interactions Protein-ligand recognition

Procurement-Driven Application Scenarios for Thiophene, 2-ethyl-5-(phenylthio)- (CAS 58042-62-9)


HRI Kinase Inhibitor Lead Optimization Programs

The 501 nM IC₅₀ against HRI kinase [1] establishes this compound as a tractable starting point for medicinal chemistry optimization. Teams working on anemia, β-thalassemia, or sickle cell disease—where HRI inhibition is proposed to increase fetal hemoglobin [2]—can use this compound as a reference scaffold for systematic SAR exploration. Procurement of this specific disubstituted thiophene ensures the same substitution pattern used to generate the curated activity data, avoiding confounding variables introduced by analog switching.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

With an estimated XLogP of approximately 4.5, Thiophene, 2-ethyl-5-(phenylthio)- occupies a favorable lipophilicity range for fragment elaboration. Its LogP is higher than the 2-methyl analog (XLogP ~4.0–4.2) [1], making it more suitable for targets with deeper hydrophobic pockets. Procurement teams should select this compound when the target binding site demands the additional hydrophobic surface area provided by the ethyl group over a methyl substituent.

Chemical Biology Studies Exploiting Chalcogen-Bonding Interactions

The phenylthio moiety enables chalcogen-bonding interactions that are absent in direct phenyl-substituted analogs [1]. Researchers studying the role of sulfur-mediated non-covalent interactions in protein-ligand recognition can use this compound as a probe to deconvolute the contributions of chalcogen bonding versus pure hydrophobic effects. This scaffold is particularly valuable when designing matched molecular pairs to quantify the energetic contribution of the divalent sulfur atom.

Building Block for Parallel Synthesis of Kinase-Focused Libraries

The dual functionality of the 2-ethyl-5-(phenylthio)thiophene core—with an ethyl group amenable to further functionalization and a phenylthio group as a protected thiol or directing group—makes it a privileged building block for parallel library synthesis. Procurement of this compound in high purity (>97%) from reputable vendors ensures consistent quality across library batches, which is critical for generating reproducible screening data.

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